(Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid
CAS No.: 301222-77-5
Cat. No.: VC2838879
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301222-77-5 |
|---|---|
| Molecular Formula | C12H14N2O4 |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 4-[(2Z)-2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazinyl]benzoic acid |
| Standard InChI | InChI=1S/C12H14N2O4/c1-3-18-12(17)8(2)13-14-10-6-4-9(5-7-10)11(15)16/h4-7,14H,3H2,1-2H3,(H,15,16)/b13-8- |
| Standard InChI Key | ZIKVTANNHLKBSC-JYRVWZFOSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(=O)O)/C |
| SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)O)C |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
(Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid is an organic compound characterized by its unique molecular structure featuring both hydrazinyl and carboxylic acid functionalities. The compound is identified in chemical databases through its CAS Registry Number 301222-77-5, which serves as its unique identifier for regulatory and scientific purposes . This compound is formally classified as a hydrazone derivative, specifically belonging to the categories of hydrazones and carboxylic acids based on its functional group composition.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that define its behavior in various chemical environments. These properties play crucial roles in determining its solubility, reactivity, and potential applications in chemical synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| Physical State | Crystalline solid |
| CAS Number | 301222-77-5 |
| IUPAC Name | (Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid |
| Alternate Name | 4-[(2Z)-2-(1-Ethoxy-1-oxo-2-propanylidene)hydrazino]benzoic acid |
The compound's structure features several key components that contribute to its chemical behavior and potential reactions . The molecular arrangement includes:
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A para-substituted benzoic acid group
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A hydrazinyl linkage with a (Z) configuration
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An ethoxy carbonyl group (ethyl ester)
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A methyl substituent on the propan-2-ylidene moiety
Structural Characteristics
The (Z) designation in the compound's name refers to the stereochemical configuration around the C=N double bond in the hydrazone moiety. This stereochemistry is particularly significant as it influences the compound's spatial arrangement and consequently its interactions with other molecules and potential reaction pathways. Crystallographic studies indicate specific bond lengths and angles that define the compound's geometry, with the N-N bond in the hydrazinyl group typically exhibiting shorter length compared to other hydrazinyl structures, suggesting stronger intramolecular interactions.
Synthesis Methods
The synthesis of (Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid typically involves a strategic multi-step process that yields the desired compound with the correct stereochemistry. Based on standard organic synthetic approaches, the preparation of this compound likely follows a condensation reaction pathway.
General Synthetic Route
The synthesis generally proceeds through a two-step reaction sequence that begins with appropriate precursors and concludes with the formation of the hydrazone linkage. The reaction conditions play a crucial role in determining the yield and stereoselectivity of the product.
The typical synthesis route involves:
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Preparation of the 4-hydrazinobenzoic acid intermediate from 4-aminobenzoic acid through diazotization followed by reduction
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Condensation of the hydrazine intermediate with ethyl 2-oxopropanoate (ethyl pyruvate) under controlled acidic conditions
The acidic environment during the condensation step is particularly important as it facilitates the formation of the hydrazone bond while potentially influencing the stereochemical outcome of the reaction. Temperature control during this step is also critical to prevent degradation of sensitive functional groups and to ensure high yield of the desired isomer.
Chemical Reactivity and Transformations
(Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid possesses several reactive functional groups that enable it to participate in diverse chemical transformations. These reactions are fundamental to the compound's utility as a building block in organic synthesis.
Key Reaction Pathways
The compound can undergo several important chemical reactions based on its functional group composition:
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Hydrolysis reactions: The ethyl ester group can undergo hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid derivative
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Oxidation reactions: The hydrazone linkage can be oxidized using reagents such as potassium permanganate
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Reduction reactions: Reducing agents like sodium borohydride can reduce the C=N bond in the hydrazone moiety
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Condensation reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides
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Coordination chemistry: The compound can potentially act as a ligand in coordination chemistry due to its nitrogen atoms with lone pairs
These reactions demonstrate the versatility of the compound as a synthetic intermediate in preparing more complex molecules for various applications in organic chemistry research.
Applications in Chemical Research
The unique structural features of (Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid make it valuable for several applications in chemical and pharmaceutical research contexts.
Synthetic Building Block
The compound's most significant application lies in its role as a building block in organic synthesis. The presence of multiple functional groups allows chemists to utilize this compound as a starting material or intermediate in the synthesis of more complex molecules. The hydrazone functionality, in particular, provides a versatile handle for further transformations, making this compound valuable in the preparation of heterocyclic compounds and other biologically relevant molecules.
Chemical Analysis and Characterization
The characterization of (Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid typically involves several analytical techniques that provide comprehensive information about its structure, purity, and properties.
Spectroscopic Analysis
Characterization of this compound would typically involve the following analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, ethyl group protons, and methyl group protons, while ¹³C NMR would confirm the carbon skeleton including the carbonyl carbons.
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the carboxylic acid group (approximately 1700-1725 cm⁻¹), the ester carbonyl (approximately 1730-1750 cm⁻¹), and the C=N stretching of the hydrazone group (approximately 1600-1650 cm⁻¹).
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Mass Spectrometry: Would typically show a molecular ion peak at m/z 250, corresponding to the molecular weight, along with fragment ions resulting from the cleavage of various bonds in the molecule.
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UV-Visible Spectroscopy: The compound likely exhibits absorption in the UV region due to the conjugated aromatic system and the hydrazone functional group.
Current Research and Future Perspectives
Research involving (Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid continues to evolve, with potential applications spanning multiple disciplines within chemistry and related fields.
Ongoing Research Areas
Current research directions involving this compound or structurally similar hydrazone derivatives may include:
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Investigation of novel synthetic methodologies to improve yield and stereoselectivity
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Exploration of catalytic applications, particularly in asymmetric synthesis
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Development of new pharmaceutical compounds using this molecule as a key intermediate
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Studies on coordination chemistry and potential applications in metal complex formation
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Examination of structure-activity relationships in biological contexts
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